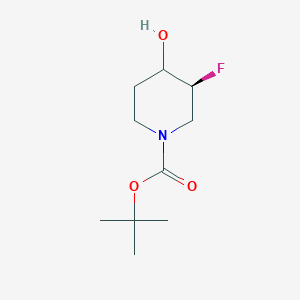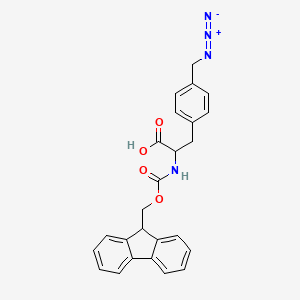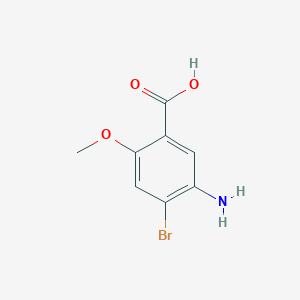
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is a chemical compound with the molecular formula C8H10ClN5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine typically involves the chlorination of a purine derivative followed by the introduction of a 2-methoxy-ethyl group. One common method starts with 6-chloropurine, which is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The methoxy-ethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of 9-substituted purines.
Oxidation: Formation of purine N-oxides.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of 6-chloropurine and 2-methoxyethanol.
Applications De Recherche Scientifique
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a precursor for the synthesis of modified nucleotides used in DNA and RNA research.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleotide synthesis or by incorporating into DNA/RNA and disrupting their function. The molecular targets and pathways involved can vary, but often include key enzymes in purine metabolism or DNA/RNA polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Lacks the 2-methoxy-ethyl group but shares the chloro substitution at the 6-position.
9-(2-Methoxy-ethyl)-9H-purine: Lacks the chloro substitution but has the 2-methoxy-ethyl group.
6-Methyl-9-(2-Methoxy-ethyl)-9H-purine: Has a methyl group instead of a chloro group at the 6-position.
Uniqueness
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is unique due to the presence of both the chloro and 2-methoxy-ethyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its utility in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H9ClN4O |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
6-chloro-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C8H9ClN4O/c1-14-3-2-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3 |
Clé InChI |
USEITOKLECFBBG-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=NC2=C1N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)



![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)



![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)



![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)
![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)
